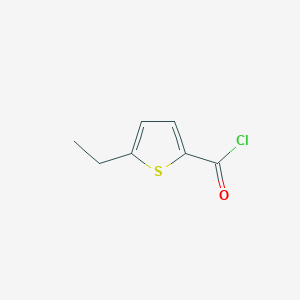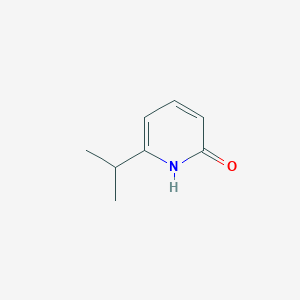
6-Isopropylpyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of related pyridin-2(1H)-one derivatives has been reported using different approaches. For instance, a domino reaction has been utilized to synthesize 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones under metal and base-free conditions, suggesting a mechanism that includes Michael addition, amination, intramolecular amidation, and dehydronitrosation . Although the specific synthesis of 6-Isopropylpyridin-2(1H)-one is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridin-2(1H)-one derivatives is characterized by the presence of a planar pyridin-2(1H)-one group, as indicated in the study of 2-Isopropyl-6-methylpyrimidin-4(3H)-one . The planarity and potential for hydrogen bonding interactions, such as those observed in the crystal structure of related compounds, are likely to be relevant for 6-Isopropylpyridin-2(1H)-one as well.
Chemical Reactions Analysis
The chemical reactivity of pyridin-2(1H)-one derivatives includes their ability to participate in catalytic processes. For example, ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have shown good catalytic activity in the transfer hydrogenation of ketones . This indicates that pyridin-2(1H)-one derivatives can be functionalized to form complexes with metals and exhibit catalytic properties, which could be explored for 6-Isopropylpyridin-2(1H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2(1H)-one derivatives are influenced by their molecular structure and intermolecular interactions. For instance, the presence of intermolecular hydrogen bonds and C-H…π interactions contribute to the stabilization of the crystal structure in related compounds . These interactions are likely to affect the melting points, solubility, and crystalline properties of 6-Isopropylpyridin-2(1H)-one. Additionally, the coordination chemistry of related ligands with metal ions, as studied in zinc, cadmium, and mercury complexes, reveals the potential for isomerization and the influence of temperature and metal ions on the structure .
Scientific Research Applications
1. Coordination Chemistry and Crystallography
6-Isopropylpyridin-2(1H)-one, a type of aminopyridine, has been studied for its coordination properties with metal ions. A study by Noor (2022) on the reaction of aminopyridine with iron (II) complexes found that the aminopyridine ligands exhibit rare η1-coordination to Fe through the pyridine nitrogen atom. This research contributes to the understanding of coordination chemistry and crystallography in metal complexes (Noor, 2022).
2. Synthesis and Structural Study of Complexes
The molecule has been used in the synthesis and structural study of various metal complexes. Drabina et al. (2012) described the preparation of copper(II) and cobalt(II) complexes using a derivative of 6-Isopropylpyridin-2(1H)-one. These studies are essential for understanding the coordination and structural properties of these metal complexes (Drabina et al., 2012).
3. Lanthanide-Organic Frameworks
Liu et al. (2009) conducted research on lanthanide-organic coordination polymeric networks using a derivative of 6-Isopropylpyridin-2(1H)-one. These frameworks are significant for their potential applications in material science and coordination chemistry (Liu et al., 2009).
4. Quantum Chemical Studies
Yurdakul and Badoğlu (2011) performed quantum chemical studies on the structural features of 1H-imidazo[4,5-c]pyridine, a compound related to 6-Isopropylpyridin-2(1H)-one. These studies provide insights into the electronic structure and bonding properties of such heterocyclic compounds (Yurdakul & Badoğlu, 2011).
5. Photochemical Transformations
Research by Lapinski et al. (2008) explored the photochemical transformations of N-hydroxypyridine-2(1H)-thione, a compound structurally similar to 6-Isopropylpyridin-2(1H)-one. Their study provides valuable information on the behavior of such compounds under UV light, which is important for understanding their photoreactivity (Lapinski et al., 2008).
properties
IUPAC Name |
6-propan-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDNTUOEUNAQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




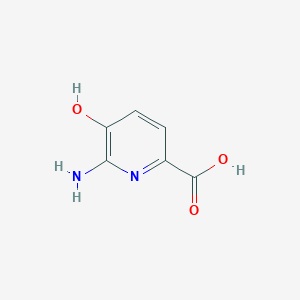
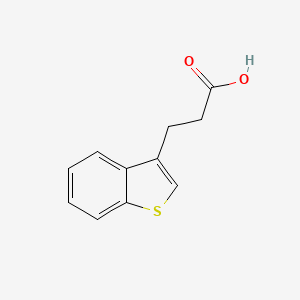

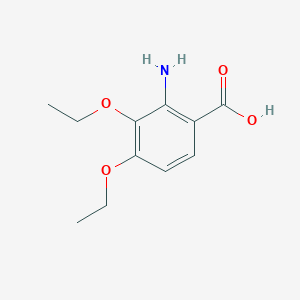
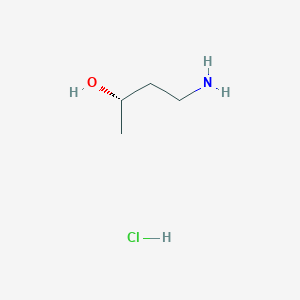
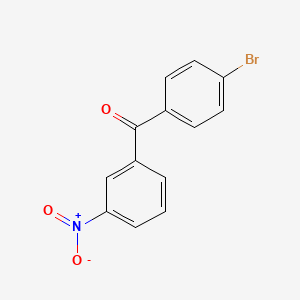

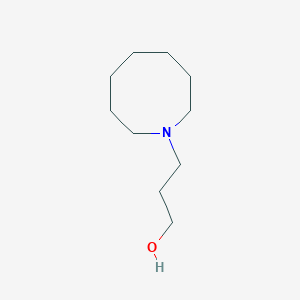
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)
